Sodium aspartate monohydrate

Vue d'ensemble

Description

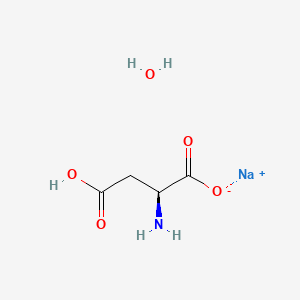

Sodium aspartate monohydrate, also known as Sodium L-aspartate, is a compound with the molecular formula HO2CCH2CH(NH2)CO2Na·H2O and a molecular weight of 173.10 . It is a sodium salt of L-aspartic acid, a non-essential amino acid . It can be used in studies that involve analyzing the diffusion coefficients and osmotic coefficients of amino acids in aqueous solutions .

Molecular Structure Analysis

The molecular structure of Sodium aspartate monohydrate is represented by the linear formula HO2CCH2CH(NH2)CO2Na·H2O . The average mass is 173.100 Da and the monoisotopic mass is 173.030014 Da .Applications De Recherche Scientifique

Synthesis of Nerve Cell Proteins

L-Aspartic acid is a dicarboxylic amino acid, which plays a crucial role in the synthesis of nerve cell proteins . It is involved in various metabolic processes and is essential for the normal functioning of the nervous system.

Stimulation of Nerve Cell Membranes

L-Aspartic acid stimulates the depolarization of nerve cell membranes . This property is important for the transmission of nerve impulses, contributing to the overall function of the nervous system.

Amine Donor for Transamination Reaction

L-Aspartic acid acts as an amine donor for transamination reactions . Transamination is a chemical reaction that transfers an amino group to a ketoacid to form new amino acids. This metabolic process is vital for the production of amino acids, which are the building blocks of proteins.

Component of Reservoir Solution for Crystallization

L-Aspartic acid sodium salt monohydrate has been used as a component of reservoir solution for crystallization . This application is particularly relevant in the field of structural biology, where protein crystallization is a common method used to determine the three-dimensional structures of proteins.

Control of Aspartic Acid Levels in the Brain

Selective outflow of L-aspartic acid across the blood-brain barrier controls the level of L and D aspartic acid in the brain . Increased levels of L-aspartic acid in the brain result in excitatory neurotoxicity .

Analysis of Diffusion Coefficients and Osmotic Coefficients

L-Aspartic acid sodium salt monohydrate can be used in studies that involve analyzing the diffusion coefficients and osmotic coefficients of amino acids in aqueous solutions . These properties are important for understanding the behavior of amino acids in biological systems.

Safety and Hazards

Sodium aspartate monohydrate is classified as a short-term (acute) aquatic hazard (Category 3), H402 . It is harmful to aquatic life . In case of contact with skin, eyes, or if swallowed, it is recommended to rinse with plenty of water and consult a doctor if feeling unwell . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Mécanisme D'action

Target of Action

L-Aspartic acid sodium salt monohydrate, also known as Sodium aspartate monohydrate or Sodium L-aspartate, primarily targets nerve cells . It plays a crucial role in the synthesis of nerve cell proteins . It also stimulates the depolarization of nerve cell membranes .

Mode of Action

L-Aspartic acid sodium salt monohydrate interacts with its targets by acting as an amine donor for transamination reactions . This interaction results in changes in the nerve cell proteins and the depolarization of nerve cell membranes .

Biochemical Pathways

L-Aspartic acid sodium salt monohydrate is involved in several biochemical pathways. It is a dicarboxylic amino acid that participates in the urea cycle . It also plays a role in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . Furthermore, it serves as a precursor for the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .

Pharmacokinetics

It is known that the compound readily dissociates into its constituent amino acids, l-ornithine and l-aspartate, which are absorbed by active transport . The absorption of these amino acids is largely dependent on the sodium ion gradient .

Result of Action

The action of L-Aspartic acid sodium salt monohydrate results in the incorporation of the ammonia molecule into urea and glutamine . This process helps in reducing the levels of ambient ammonia, thereby playing a significant role in the management of hepatic encephalopathy .

Action Environment

The action, efficacy, and stability of L-Aspartic acid sodium salt monohydrate can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Moreover, it is recommended to avoid dust formation and ensure adequate ventilation during its handling .

Propriétés

IUPAC Name |

sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTHNBYUFXSJPS-JIZZDEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186056 | |

| Record name | Sodium aspartate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3792-50-5, 323194-76-9 | |

| Record name | L-Aspartic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aspartate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

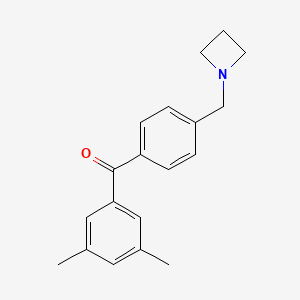

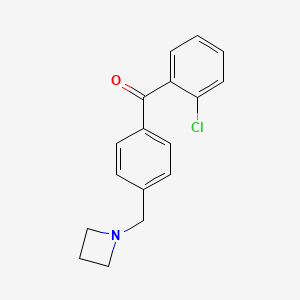

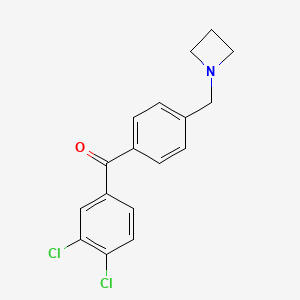

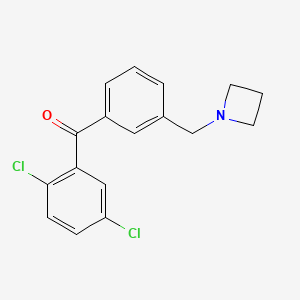

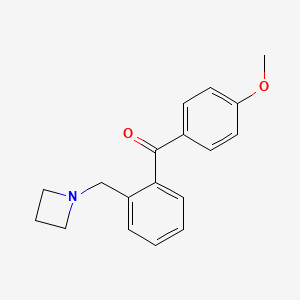

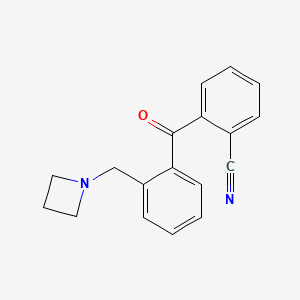

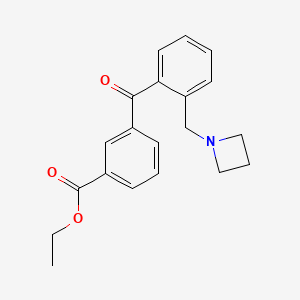

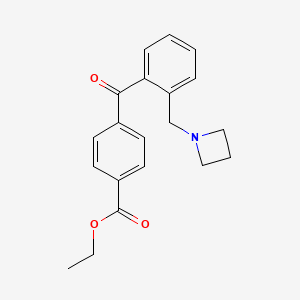

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

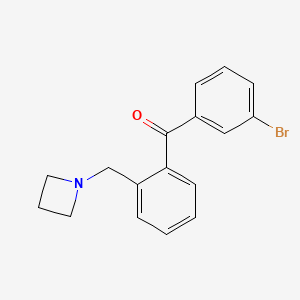

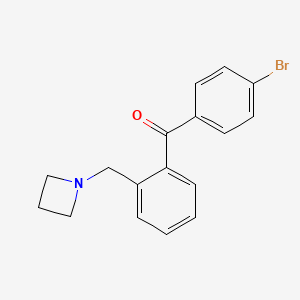

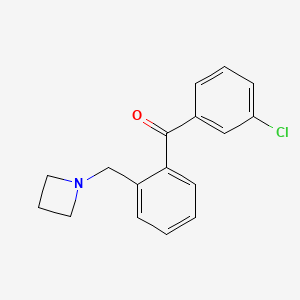

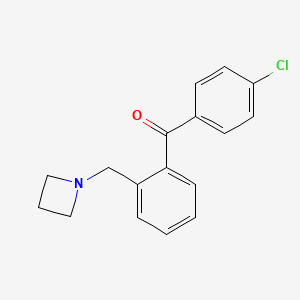

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.